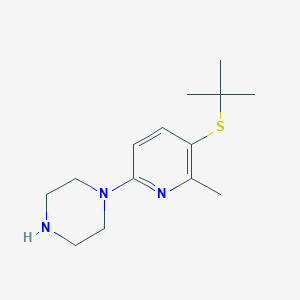
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine is a chemical compound that features a piperazine ring substituted with a tert-butylthio group and a methyl group on a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the tert-butylthio group: This step involves the reaction of the pyridine derivative with tert-butylthiol in the presence of a suitable base, such as lithium hydride, in an aprotic solvent like hexamethylphosphoramide.
Formation of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with piperazine under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors for better control over reaction conditions .
Analyse Chemischer Reaktionen
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The tert-butylthio group and the piperazine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various pathways, including enzyme inhibition or receptor activation, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(5-(tert-Butylthio)pyridin-2-yl)piperazine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-(6-methylpyridin-2-yl)piperazine:
1-(5-(tert-Butylthio)-pyridin-2-yl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical and biological properties
Eigenschaften
Molekularformel |
C14H23N3S |
|---|---|
Molekulargewicht |
265.42 g/mol |
IUPAC-Name |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H23N3S/c1-11-12(18-14(2,3)4)5-6-13(16-11)17-9-7-15-8-10-17/h5-6,15H,7-10H2,1-4H3 |
InChI-Schlüssel |
MLKIHQDWTOUKSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


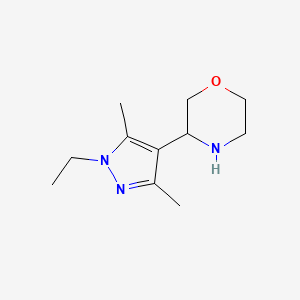

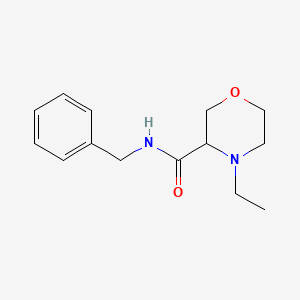
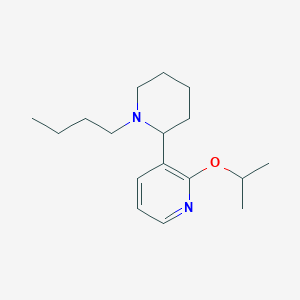

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
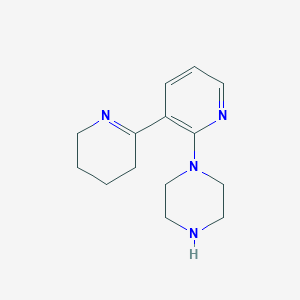




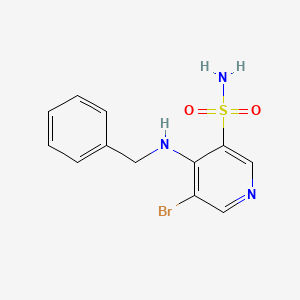
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)
